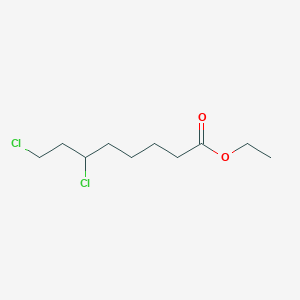
Ethyl 6,8-dichlorooctanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chlorinated organic compounds is a common theme in the provided papers. For instance, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes leads to the formation of ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates . This indicates that similar chlorinated ethyl esters can be synthesized through base-catalyzed reactions involving dichloroacetoacetate derivatives. Although the exact synthesis of ethyl 6,8-dichlorooctanoate is not described, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of chlorinated compounds is crucial for understanding their reactivity and properties. The paper on dichlorocobalt(II) complexes provides insights into the distorted-tetrahedral geometry around the cobalt atom in such complexes . While this does not directly relate to this compound, it does highlight the importance of molecular geometry in chlorinated compounds, which could be extrapolated to the structure of this compound.
Chemical Reactions Analysis
The reactivity of chlorinated compounds is well-documented in the papers. For example, the synthesis of a dichlorinated compound is used in the preparation of the gypsy moth pheromone, indicating that chlorinated esters can undergo further chemical transformations . Additionally, the reactivity of a chlorinated selenium compound with various reagents suggests that chlorinated compounds can participate in a wide range of chemical reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly discussed, the papers do provide information on similar compounds. For instance, the high molecular weight and narrow molecular weight distribution of polyethylenes obtained from dichlorocobalt complex precatalysts suggest that chlorinated compounds can influence polymer properties . This could imply that this compound may also affect the properties of polymers if incorporated into their structure.
Applications De Recherche Scientifique
Synthèse de l'acide 6-sélénolipoïque
Ethyl 6,8-dichlorooctanoate peut être utilisé comme matière de départ dans la synthèse de l'acide 6-sélénolipoïque . Ce composé est un analogue sélénié de l'acide lipoïque, connu pour ses propriétés antioxydantes.
Synthèse de dérivés de l'acide α-lipoïque
Ce composé peut également être utilisé dans la synthèse de dérivés de l'acide α-lipoïque . Ces dérivés ont montré une activité anticancéreuse puissante, ce qui les rend très intéressants pour la recherche médicale.
Synthèse de l'acide 6,8-dibenzylmercaptooctanoïque
This compound peut être utilisé pour synthétiser l'acide 6,8-dibenzylmercaptooctanoïque . Ceci est un intermédiaire pour la préparation de l'acide DL-α-lipoïque, un puissant antioxydant.
Synthèse de l'éthyl 5,7-dichloroheptanoate
Ce composé peut être utilisé comme matière de départ pour synthétiser l'éthyl 5,7-dichloroheptanoate . Ceci est un intermédiaire pour la préparation de l'acide DL-1,2-dithiolane-3-butyrique.
Synthèse du 7-bromo-1,3-dichloroheptane
This compound peut également être utilisé pour synthétiser le 7-bromo-1,3-dichloroheptane . Ceci est un intermédiaire pour la préparation du DL-12-dithiolane-3-butanesulfonamide.
Recherche sur les antioxydants
This compound est un intermédiaire organique important pour la synthèse de l'acide lipoïque . L'acide lipoïque est un puissant antioxydant avec un marché intérieur et international prometteur.
Mécanisme D'action
Target of Action
Ethyl 6,8-dichlorooctanoate is an important organic intermediate for the synthesis of lipoic acid . Lipoic acid is a powerful antioxidant and has a promising domestic and international market .
Mode of Action
It is known to be a crucial intermediate in the synthesis of lipoic acid , which is a potent antioxidant. Antioxidants work by neutralizing harmful free radicals in the body, thereby preventing cellular damage.
Biochemical Pathways
This compound is involved in the synthesis of lipoic acid . Lipoic acid plays a critical role in mitochondrial energy metabolism and is also involved in the antioxidant defense system. It has the ability to regenerate other antioxidants, such as vitamin C and vitamin E, enhancing their effectiveness .
Result of Action
The primary result of the action of this compound is the production of lipoic acid . Lipoic acid has potent antioxidant activity, which can protect cells from oxidative damage. This can have numerous beneficial effects at the molecular and cellular level, including the prevention of cellular damage and the promotion of healthy aging .
Orientations Futures
The future outlook for the Ethyl 6,8-dichlorooctanoate market is promising. The increasing demand for fragrances and flavors in various consumer products such as cosmetics, toiletries, and household cleaners is expected to drive the market growth. Additionally, the growing agricultural industry and the need for effective agrochemicals will further contribute to the demand for this compound .
Propriétés
IUPAC Name |
ethyl 6,8-dichlorooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYDWSNYTVVKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(CCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910209 | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1070-64-0 | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanoic acid, 6,8-dichloro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 6,8-dichlorooctanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















